2-(3,5-Dibromophenyl)succinimide

Description

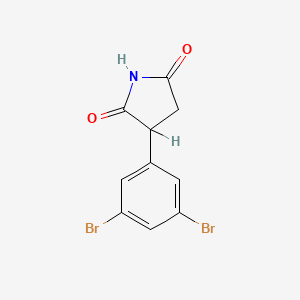

2-(3,5-Dibromophenyl)succinimide (CAS 27746-70-9) is a halogenated succinimide derivative with the molecular formula C₁₀H₇Br₂NO₂ . Structurally, it features a succinimide ring substituted at the 2-position with a 3,5-dibromophenyl group.

Properties

CAS No. |

60050-35-3 |

|---|---|

Molecular Formula |

C10H7Br2NO2 |

Molecular Weight |

332.98 g/mol |

IUPAC Name |

3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H7Br2NO2/c11-6-1-5(2-7(12)3-6)8-4-9(14)13-10(8)15/h1-3,8H,4H2,(H,13,14,15) |

InChI Key |

WWFRVMGIVMMUSL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC(=CC(=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)succinimide typically involves the bromination of phenylsuccinimide. One common method is the reaction of phenylsuccinimide with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of bromine sources that are easier to handle on a large scale. The choice of method depends on factors like cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)succinimide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the succinimide ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted succinimides, while oxidation with potassium permanganate can produce dibromo-succinic acid derivatives .

Scientific Research Applications

2-(3,5-Dibromophenyl)succinimide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)succinimide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen Substitution Patterns

The biological activity of N-aryl succinimides is highly influenced by halogen type (Cl, Br, F) and substitution position. Key analogues include:

Key Observations :

- Halogen Type : Chlorine (in NDPS) confers nephrotoxicity, while fluorine abolishes this effect. Bromine’s role remains less clear but may modulate toxicity due to its larger atomic size and lower electronegativity compared to Cl.

- Substituent Position : 3,5-dihalo substitution in succinimides correlates with renal toxicity, whereas 2,4-dibromo substitution in acylthioureas enhances antimicrobial activity.

Metabolic and Toxicological Profiles

This compound

- Metabolism: Limited data available.

- Toxicity: No direct studies identified. Structural similarity to NDPS suggests possible nephrotoxicity, but bromine’s slower metabolic activation compared to chlorine might reduce severity.

N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Metabolism : Metabolized in rat hepatocytes to hydroxylated derivatives (e.g., 2-NDHSA) via cytochrome P450, with a Kₘ of 1.76 mM and Vₘₐₓ of 31.01 nmol/10⁶ cells/hr.

- Toxicity: Causes proximal tubule necrosis, interstitial nephritis, and renal fibrosis in rats. Promotes renal carcinogenesis when co-administered with nitrosamines. Exhibits anti-androgenic activity and gastric protective effects.

N-(3,5-Difluorophenyl)succinimide

- Metabolism: Not explicitly studied, but fluorine’s stability likely reduces reactive metabolite formation.

- Toxicity: Non-nephrotoxic in Fischer 344 rats, highlighting halogen-dependent toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.